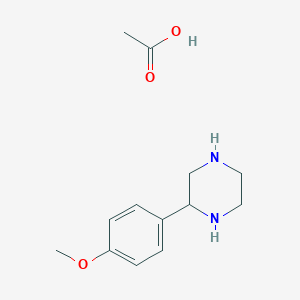

2-(4-Methoxyphenyl)piperazine acetate

描述

属性

IUPAC Name |

acetic acid;2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.C2H4O2/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11;1-2(3)4/h2-5,11-13H,6-8H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXZIYSXUKXZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-20-9 | |

| Record name | Piperazine, 2-(4-methoxyphenyl)-, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)piperazine acetate typically involves the reaction of 4-methoxyphenylpiperazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions: 2-(4-Methoxyphenyl)piperazine acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-Hydroxyphenyl)piperazine acetate.

Reduction: The acetate group can be reduced to yield the corresponding alcohol derivative.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-(4-Hydroxyphenyl)piperazine acetate.

Reduction: 2-(4-Methoxyphenyl)piperazine alcohol.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance the potency and selectivity of drug candidates. For instance, derivatives of piperazine compounds have been studied for their potential in treating conditions such as anxiety and depression due to their interaction with serotonin receptors .

Case Study: Neurological Disorders

A study focused on the synthesis of 2-(4-Methoxyphenyl)piperazine derivatives demonstrated their efficacy in modulating serotonin receptor activity, which is crucial for developing antidepressants. The findings indicated that certain derivatives exhibited higher binding affinity to serotonin receptors, suggesting potential therapeutic benefits .

Biochemical Research

In biochemical research, 2-(4-Methoxyphenyl)piperazine acetate is utilized to explore receptor interactions and signaling pathways. This application is vital for understanding drug mechanisms and improving therapeutic efficacy.

Data Table: Receptor Interaction Studies

| Compound | Target Receptor | Binding Affinity (nM) | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl)piperazine | 5-HT1A | 25 | |

| 2-(4-Methoxyphenyl)piperazine | 5-HT2A | 30 | |

| Derivative A | 5-HT1A | 15 |

Medicinal Chemistry

The unique structure of this compound enables the design of new drug candidates with enhanced properties. Researchers modify this compound to create analogs that may exhibit improved pharmacokinetic profiles and reduced side effects.

Case Study: Drug Design

Recent research has focused on synthesizing novel piperazine derivatives that retain the methoxy group while altering other substituents to optimize their pharmacological profiles. These studies highlighted the importance of structural modifications in enhancing drug efficacy and safety .

Drug Formulation

This compound is also significant in drug formulation, where its properties facilitate the development of effective drug delivery systems. Such systems are crucial for ensuring better absorption and targeted action within the body.

Application Example: Delivery Systems

Research has shown that formulations incorporating this compound can improve the bioavailability of poorly soluble drugs, enhancing therapeutic outcomes .

Academic Research

Universities and research institutions frequently utilize this compound for various studies, contributing to advancements in medicinal chemistry and pharmacology. Its versatility makes it a valuable tool for academic investigations into drug interactions and mechanisms.

Research Highlights

- Studies have employed this compound to investigate its effects on various biological systems, leading to insights into its potential therapeutic applications .

- Academic institutions have reported findings on the synthesis and characterization of piperazine derivatives, further establishing their relevance in drug discovery .

作用机制

The mechanism of action of 2-(4-Methoxyphenyl)piperazine acetate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .

相似化合物的比较

Table 1: Key Structural and Functional Differences Among Piperazine Derivatives

Functional Group Impact on Activity

- Methoxy vs. Ethoxy Substitution : The 4-methoxyphenyl group in this compound confers stronger antifungal activity compared to its ethoxy analog (28e), which showed minimal inhibition of C. albicans hyphae formation even at 400 μM .

- Halogenation Effects : Chlorine (pCPP) and trifluoromethyl (TFMPP) substituents enhance serotonin receptor binding but increase stimulant/anxiogenic side effects, unlike the methoxy group’s balanced antagonism .

- Counterion Influence : Acetate salts improve bioavailability compared to nitro-substituted piperazinium salts (e.g., hydrogen succinate), which are primarily used in crystallography due to their stable hydrogen-bonded networks .

Mechanistic Insights

- Antifungal Activity: 2-(4-Methoxyphenyl)piperazine derivatives inhibit C.

- Receptor Selectivity : The methoxy group’s electron-donating properties enhance 5-HT₁ₐ receptor binding, while trifluoromethyl or chlorine groups favor 5-HT₂ receptor subtypes .

- Oxidative Stability: Piperazine moieties are susceptible to MnO₂-mediated degradation via dealkylation and hydroxylation; however, methoxy-substituted derivatives exhibit slower degradation than halogenated analogs .

生物活性

2-(4-Methoxyphenyl)piperazine acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various receptors, synthesis, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

This compound has been studied for its interactions with several neurotransmitter receptors, primarily serotonergic receptors, which are crucial in mood regulation and various neurological functions.

Receptor Affinity

Research indicates that derivatives of piperazine compounds exhibit significant affinity towards serotonergic receptors such as:

- 5-HT1A

- 5-HT6

- 5-HT7

The compound demonstrates promising antidepressant-like activity, which has been evaluated through various behavioral tests in animal models. Notably, studies have shown that certain derivatives exhibit higher affinity and efficacy compared to traditional antidepressants like imipramine .

Synthesis and Derivatives

The synthesis of this compound involves carbodiimide-mediated coupling reactions between piperazine derivatives and appropriate acetic acid derivatives. The general synthetic pathway can be summarized as follows:

- Starting Materials : 4-Methoxyphenylpiperazine and acetic anhydride.

- Reaction Conditions : Conducted under controlled temperature with a suitable solvent (e.g., DMF).

- Purification : The resulting product is purified using crystallization techniques.

Antidepressant Activity

In a study evaluating the antidepressant-like effects of various piperazine derivatives, it was found that this compound exhibited significant activity at doses as low as 2.5 mg/kg in the tail suspension test, outperforming imipramine at a higher dose of 5 mg/kg .

| Compound | Receptor Affinity (Ki) | Antidepressant Activity (Tail Suspension Test) |

|---|---|---|

| This compound | <1 nm (5-HT1A) | Effective at 2.5 mg/kg |

| Imipramine | - | Effective at 5 mg/kg |

Sedative and Neurotoxic Effects

While exhibiting antidepressant properties, the compound also showed sedative effects with an ED50 of 17.5 mg/kg in locomotor tests and neurotoxicity at TD50 of 53.2 mg/kg in rotarod tests . This dual effect necessitates careful consideration of dosage in therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors. The binding to these receptors influences neurotransmitter release and modulates various signaling pathways associated with mood regulation.

Oxidative Stress Response

Recent studies suggest that piperazine derivatives may also exert antioxidative effects. For instance, they can stabilize mitochondrial membrane potential and reduce reactive oxygen species (ROS) production, potentially offering protective effects against oxidative stress-related cellular damage .

常见问题

Q. What are the optimized synthetic routes for 2-(4-Methoxyphenyl)piperazine acetate, and how can reaction conditions be systematically evaluated?

- Methodological Answer : A four-step synthesis is commonly employed, starting with the reaction of 1-(4-methoxyphenyl)piperazine and ethyl 2-chloroacetate to form ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate. Subsequent steps involve hydrazine hydrate for hydrazide formation and carbon disulfide/KOH for oxadiazole ring closure. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions.

- Stoichiometric ratios : Excess hydrazine hydrate (1.5–2.0 equivalents) ensures complete conversion to hydrazide intermediates.

- Reaction monitoring : TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and NMR tracking of N–CH₂ (δ 3.83–3.84 ppm) and S–CH₂ (δ 5.09–5.17 ppm) protons confirm intermediate purity .

Q. Which spectroscopic techniques are critical for confirming the structure of 2-(4-Methoxyphenyl)piperazine derivatives?

- Methodological Answer :

- ¹H-NMR : Identifies aromatic protons (δ 6.7–7.2 ppm for methoxyphenyl) and aliphatic protons (piperazine N–CH₂ at δ 2.5–3.5 ppm).

- ¹³C-NMR : Piperazine carbons (51–53 ppm) and oxadiazole carbons (163–165 ppm) validate ring formation.

- HRMS : M+1 peaks (e.g., m/z 345.12 for C₁₇H₂₀N₄O₃S) confirm molecular weight with <2 ppm error .

Q. How does the piperazine core influence the pharmacological activity of derivatives like this compound?

- Methodological Answer : Piperazine’s flexibility and hydrogen-bonding capacity enhance receptor binding. For example:

- 5-HT7 Receptor Agonists : Piperazine acts as a scaffold for aryl groups (e.g., 4-methoxyphenyl) to optimize affinity. Replacement with rigid piperidine reduces activity, highlighting the need for conformational adaptability in SAR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-(4-Methoxyphenyl)piperazine derivatives across studies?

- Methodological Answer :

- Dose-response profiling : Use standardized assays (e.g., cAMP accumulation for 5-HT7 receptor activation) to eliminate variability.

- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies.

- Computational docking : Compare binding poses in receptor crystal structures (e.g., PDB 5X6D) to assess substituent effects on efficacy .

Q. What computational strategies predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (optimal range: 2–3 for CNS penetration) and topological polar surface area (TPSA <76 Ų for BBB permeability).

- Molecular Dynamics (MD) : Simulate interactions with CYP450 isoforms (e.g., CYP2D6) to assess metabolic stability.

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like molar refractivity and H-bond acceptors .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Prep-HPLC : Use C18 columns with gradient elution (acetonitrile/0.1% TFA) to resolve polar byproducts.

- Countercurrent Chromatography (CCC) : Non-aqueous systems (heptane/ethyl acetate/methanol/water) separate isomers with similar Rf values.

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to improve yield and purity (>99% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。